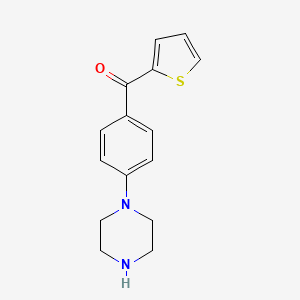
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is a chemical compound with the molecular formula C15H16N2OS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is 272.4 g/mol. More detailed physical and chemical properties are not available in the retrieved information .Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Applications
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone and its derivatives have been studied for potential applications in the treatment of cancer and tuberculosis. For example, derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. This highlights the compound's therapeutic potential in addressing these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Corrosion Inhibition
Some derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have been investigated for their ability to prevent corrosion of mild steel in acidic mediums. These studies revealed that certain organic compounds, including derivatives of this chemical, can significantly inhibit corrosion, acting as mixed-type inhibitors in acidic solutions. This application is crucial in industries where mild steel is commonly used, and corrosion prevention is vital for maintaining structural integrity (Singaravelu & Bhadusha, 2022; Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
Derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have also shown promise in antimicrobial applications. Compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibited notable in vitro antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents to combat pathogenic bacterial and fungal strains, addressing the growing concern of antimicrobial resistance (Mallesha & Mohana, 2014; Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
(4-piperazin-1-ylphenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-2-1-11-19-14)12-3-5-13(6-4-12)17-9-7-16-8-10-17/h1-6,11,16H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPBXFZHHXHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)
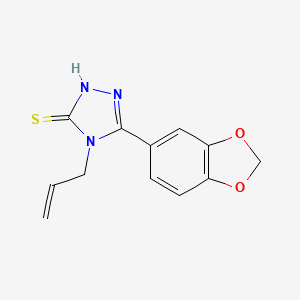
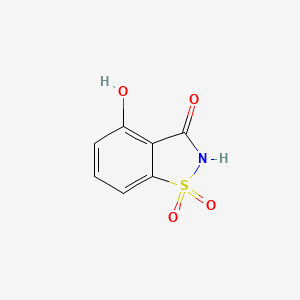
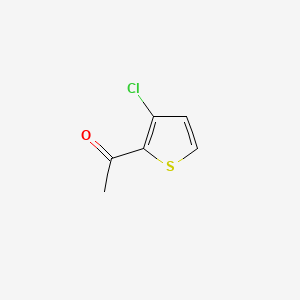
![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)
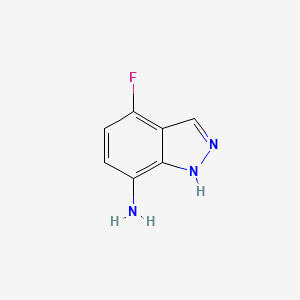
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)
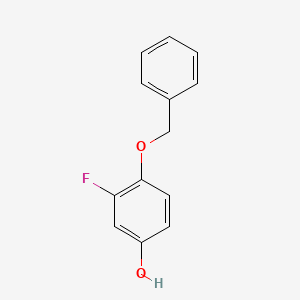
![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
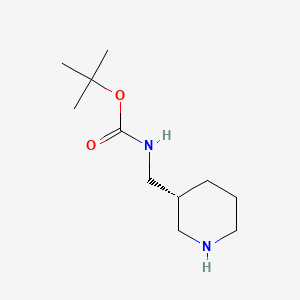
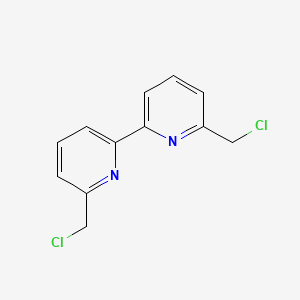
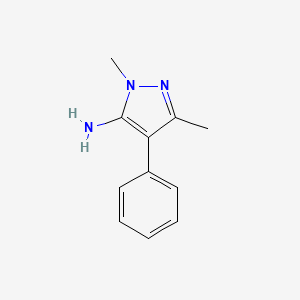
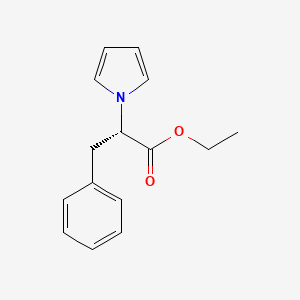
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)